molecular formula C11H21NO3 B3014201 Tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate CAS No. 1932160-32-1

Tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate

Cat. No.: B3014201
CAS No.: 1932160-32-1
M. Wt: 215.293
InChI Key: YSHFQGLESIRPQQ-GZMMTYOYSA-N
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Description

Tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at position 1 and hydroxyl and methyl substituents at positions 3 and 3. Its stereochemistry (3S,4S) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules requiring rigid, stereodefined frameworks .

Properties

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-6-12(7-11(8,5)14)9(13)15-10(2,3)4/h8,14H,6-7H2,1-5H3/t8-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHFQGLESIRPQQ-GZMMTYOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@]1(C)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylpyrrolidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like triethylamine to facilitate the formation of the ester bond.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate has been investigated for its potential therapeutic applications due to its interactions with neurotransmitter systems. Its structural characteristics allow it to modulate various biological pathways, which may lead to the development of new pharmacological agents.

Case Studies in Medicinal Applications

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter receptors, potentially impacting conditions such as depression and anxiety. Research is ongoing to elucidate its mechanism of action and therapeutic potential.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in multi-step reactions makes it valuable for creating complex molecules, including pharmaceuticals and biologically active compounds.

Synthetic Pathways

  • The synthesis typically involves the reaction of tert-butyl carbamate with aldehydes or ketones under acidic conditions, which preserves the stereochemical integrity of the pyrrolidine structure. Alternative methods include reductive amination and cyclization reactions.

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential effects on various metabolic pathways and receptor interactions.

Interaction Studies

  • Binding Affinity : Interaction studies have focused on the compound's binding affinity to neurotransmitter receptors. These studies are crucial for understanding its biological effects and potential therapeutic uses.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, stereochemistry, or functional groups, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed analysis:

Structural Isomers and Stereochemical Variants

a) Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate (CAS 1290191-90-0)
  • Structural Similarity : 1.00 (identical backbone, same substituents) .
  • Key Difference : The cis stereochemistry (3R,4R or 3S,4S) alters spatial arrangement compared to the trans isomer. This impacts intermolecular interactions, solubility, and crystallization behavior. For example, cis isomers may exhibit lower melting points due to reduced symmetry .
b) (3R,4S)-rel-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate (CAS 1932160-32-1)
  • Structural Similarity : 1.00 .
  • The hydroxyl group at position 3 increases polarity, improving aqueous solubility compared to the dimethyl variant .

Functional Group Modifications

a) Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6)
  • Structural Feature : Incorporation of a trifluoromethyl (-CF₃) group at position 3 .
  • Impact :
    • Electronic Effects : The electron-withdrawing -CF₃ group increases electrophilicity at adjacent positions, altering reactivity in cross-coupling reactions.
    • Lipophilicity : Enhanced lipophilicity improves blood-brain barrier penetration, making this compound relevant in CNS drug development .
    • Stability : Fluorine substituents resist metabolic degradation, increasing in vivo stability compared to the hydroxyl/methyl analogue .
b) tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1393732-25-6)
  • Structural Feature : Hydroxymethyl (-CH₂OH) groups at positions 3 and 4 .
  • Impact :
    • Solubility : Dual hydroxymethyl groups significantly enhance hydrophilicity, making this compound ideal for aqueous-phase reactions.
    • Crystallization : Increased hydrogen-bonding capacity may lead to distinct crystal packing, as observed in SHELX-refined structures .

Comparative Data Table

Compound Name (CAS) Molecular Formula Key Substituents Stereochemistry Key Properties/Applications
Target Compound (Not Listed) C₁₁H₂₁NO₃ 3-OH, 3-Me, 4-Me (3S,4S) Chiral intermediate; rigid framework
Cis-isomer (1290191-90-0) C₁₁H₂₁NO₃ 3-OH, 3-Me, 4-Me (3R,4R) Lower symmetry; altered crystallization
(3R,4S)-rel (1932160-32-1) C₁₀H₁₉NO₃ 3-OH, 4-Me (3R,4S) Enhanced aqueous solubility
Trifluoromethyl variant (1052713-78-6) C₁₁H₁₈F₃NO₃ 3-OH, 4-Me, 3-CF₃ (3R,4S) High lipophilicity; CNS applications
Bis-hydroxymethyl (1393732-25-6) C₁₁H₂₁NO₄ 3-CH₂OH, 4-CH₂OH (3R,4S) High hydrophilicity; H-bonding

Biological Activity

Tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its unique stereochemistry and functional groups, which include a hydroxyl and an ester. This compound has garnered attention in biochemical research due to its potential biological activities and applications in synthetic organic chemistry.

  • Molecular Formula : C11H21NO3
  • IUPAC Name : this compound
  • CAS Number : 1932160-32-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the hydroxyl group allows for hydrogen bonding with enzymes and receptors, potentially modulating their activity. The ester functionality also facilitates further chemical reactions, which can be exploited in drug design and synthesis.

Enzyme Inhibition

Research has indicated that compounds structurally similar to this compound can act as inhibitors for key enzymes involved in neurodegenerative diseases. For instance, compounds that share similar structural features have shown inhibitory effects on acetylcholinesterase and β-secretase, both of which are crucial in the pathology of Alzheimer's disease .

Neuroprotective Effects

In vitro studies suggest that derivatives of this compound may exhibit neuroprotective properties. For example, related compounds have been shown to reduce oxidative stress and inflammation in astrocytes exposed to amyloid beta (Aβ) peptides, a hallmark of Alzheimer's disease pathology. These findings highlight the potential for developing therapeutic agents based on this scaffold .

Study 1: Neuroprotection Against Aβ-Induced Toxicity

A study investigated a related compound's ability to protect astrocytes from Aβ-induced toxicity. The results indicated that treatment with the compound improved cell viability significantly compared to untreated controls. Specifically, the compound demonstrated a protective effect by reducing TNF-α levels and enhancing cell survival rates under stress conditions .

Treatment GroupCell Viability (%)
Control100
Aβ 1-4243.78 ± 7.17
Aβ 1-42 + Compound62.98 ± 4.92

Study 2: Inhibition of β-secretase Activity

Another study assessed the inhibitory effects of structurally similar compounds on β-secretase activity. The results showed significant inhibition at low concentrations (IC50 values), suggesting that these compounds could be developed into effective treatments for Alzheimer's disease by preventing amyloid plaque formation .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 3,4-dimethylpyrrolidine with tert-butyl chloroformate under basic conditions. This method yields high-purity products suitable for further biological testing and applications in medicinal chemistry.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and stereochemistry. For example, diastereotopic protons in the 3S,4S configuration show distinct splitting patterns in 1H^1H NMR .
  • Mass Spectrometry : HRMS or ESI-MS validates molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) .
  • X-ray Crystallography : Resolves absolute stereochemistry, as seen in related tert-butyl pyrrolidine carboxylates .

How does the tert-butyl carbamate (Boc) group influence the compound’s stability under acidic or basic conditions?

Advanced Research Question
The Boc group is acid-labile but stable under basic conditions. Key considerations:

  • Acidic Hydrolysis : Trifluoroacetic acid (TFA) or HCl in dioxane cleaves the Boc group, generating free amines. Stability tests show decomposition within 1–2 hours in 50% TFA .
  • Base Stability : The Boc group remains intact in mild bases (e.g., NaHCO₃), making it suitable for reactions requiring basic pH .

What role does this compound play in multi-step syntheses of bioactive molecules?

Advanced Research Question
It serves as a chiral building block for pharmaceuticals. For example:

  • Anticancer Agents : Derivatives like tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate are intermediates in constrained FTY720 analogs, which target sphingosine-1-phosphate receptors .
  • Reaction Steps : Hydrogenation, deprotection, and coupling reactions (e.g., with boronic acids or heterocycles) are common .

How do steric and electronic effects of the 3,4-dimethyl and hydroxy groups impact reactivity?

Advanced Research Question

  • Steric Hindrance : The 3,4-dimethyl groups reduce nucleophilicity at the pyrrolidine nitrogen, favoring selective reactions at the hydroxyl group .
  • Hydroxyl Reactivity : The hydroxyl group participates in Mitsunobu reactions (e.g., conversion to ethers) or oxidation to ketones, though steric effects may limit efficiency .

What are common impurities or byproducts observed during synthesis, and how are they resolved?

Basic Research Question

  • Byproducts : Unprotected pyrrolidine derivatives or diastereomeric impurities from incomplete stereocontrol.
  • Resolution :
    • Chromatography : Silica gel columns with gradients of ethyl acetate/hexane separate diastereomers .
    • Recrystallization : Polar solvents (e.g., methanol/water) improve purity .

How can discrepancies in NMR or MS data be troubleshooted during characterization?

Advanced Research Question

  • Rotameric Splitting : For compounds with restricted rotation (e.g., phosphonates), 31P^{31}P NMR may show multiple signals, requiring variable-temperature NMR to coalesce peaks .
  • Ionization Issues : ESI-MS may fail to ionize nonpolar intermediates; alternative methods like MALDI-TOF are recommended .

What safety precautions are critical when handling this compound?

Basic Research Question

  • Toxicity : Acute toxicity (oral LD₅₀ > 500 mg/kg in rodents) mandates glove/eye protection .
  • Storage : Stable at –20°C under inert gas (argon) to prevent hydrolysis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Are there computational or QSAR studies predicting its biological activity?

Advanced Research Question

  • Docking Studies : Analogous pyrrolidine carboxylates show affinity for kinase targets (e.g., PI3Kδ) due to hydrogen bonding with the hydroxyl group .
  • LogP Predictions : Computed LogP values (~2.5) suggest moderate blood-brain barrier penetration, relevant for CNS drug design .

How is the compound utilized in asymmetric catalysis or chiral resolution?

Advanced Research Question

  • Chiral Auxiliary : The 3S,4S configuration directs stereochemistry in aldol or Mannich reactions.
  • Resolution : Enzymatic hydrolysis (e.g., lipases) separates enantiomers of racemic precursors .

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